molecular formula C8H16ClNO B3014632 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride CAS No. 2225142-52-7

1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride

Cat. No.: B3014632
CAS No.: 2225142-52-7
M. Wt: 177.67
InChI Key: YKQGAWZGHSAMMT-UHFFFAOYSA-N
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Description

1-(7-Azabicyclo[221]heptan-1-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is known for its unique bicyclic structure, which includes a seven-membered ring containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride typically involves the reaction of a bicyclic amine with an appropriate alcohol under acidic conditions to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

  • Batch or continuous flow reactors
  • Purification steps: Crystallization or recrystallization to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding ketones or aldehydes
  • Reduction: Formation of amines or alcohols
  • Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide
  • Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride
  • Substitution: Use of nucleophiles such as halides or amines under basic or acidic conditions

Major Products Formed

  • Oxidation: Formation of ketones or aldehydes
  • Reduction: Formation of secondary or tertiary amines
  • Substitution: Formation of substituted bicyclic compounds

Scientific Research Applications

1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules
  • Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding
  • Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects
  • Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(7-Azabicyclo[2.2.1]heptan-1-yl)methanol
  • **1-(7-Azabicyclo[2.2.1]heptan-1-yl)propan-1-ol
  • **1-(7-Azabicyclo[2.2.1]heptan-1-yl)butan-1-ol

Uniqueness

1-(7-Azabicyclo[221]heptan-1-yl)ethan-1-ol hydrochloride is unique due to its specific bicyclic structure and the presence of an ethan-1-ol group

Properties

IUPAC Name

1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-6(10)8-4-2-7(9-8)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQGAWZGHSAMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCC(N1)CC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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